molecular formula C29H26F2N2O B12713609 N,N'-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea CAS No. 160807-90-9

N,N'-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea

Cat. No.: B12713609
CAS No.: 160807-90-9
M. Wt: 456.5 g/mol
InChI Key: UWFPMNQOCHTGCB-UHFFFAOYSA-N
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Description

N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea is a synthetic organic compound characterized by the presence of fluorine and methyl groups attached to phenyl rings, which are further connected to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea typically involves the reaction of 3-fluorobenzyl chloride and 4-methylbenzyl chloride with urea under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the chloride groups are replaced by the urea moiety, forming the desired product.

Industrial Production Methods

Industrial production of N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N,N’-Bis(3-methylphenyl)urea: Similar structure but lacks the fluorine substituents.

    N,N’-Bis(4-methylphenyl)urea: Similar structure but lacks the fluorine substituents.

    N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: Contains trifluoromethyl groups and a thiourea moiety.

Uniqueness

N,N’-Bis((3-fluorophenyl)(4-methylphenyl)methyl)urea is unique due to the presence of both fluorine and methyl groups, which can enhance its chemical stability and biological activity. The combination of these substituents can lead to improved properties compared to similar compounds, making it a valuable compound for various applications.

Properties

CAS No.

160807-90-9

Molecular Formula

C29H26F2N2O

Molecular Weight

456.5 g/mol

IUPAC Name

1,3-bis[(3-fluorophenyl)-(4-methylphenyl)methyl]urea

InChI

InChI=1S/C29H26F2N2O/c1-19-9-13-21(14-10-19)27(23-5-3-7-25(30)17-23)32-29(34)33-28(22-15-11-20(2)12-16-22)24-6-4-8-26(31)18-24/h3-18,27-28H,1-2H3,(H2,32,33,34)

InChI Key

UWFPMNQOCHTGCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)NC(=O)NC(C3=CC=C(C=C3)C)C4=CC(=CC=C4)F

Origin of Product

United States

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